molecular formula C10H17N3O B12108880 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No.: B12108880
M. Wt: 195.26 g/mol
InChI Key: XHUZPCKEYUSPPJ-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This compound is characterized by the presence of a methoxy group, two methyl groups, and a pyrrolidinyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group using a methylating agent such as methyl iodide.

    Attachment of the pyrrolidinyl group: This can be done through a nucleophilic substitution reaction where the pyrazole ring reacts with a pyrrolidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrazole ring or the pyrrolidinyl group, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the pyrazole ring may produce dihydropyrazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential medicinal applications could include its use as a lead compound for the development of new drugs.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks the methoxy group.

    5-Methoxy-1,3-dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group.

    5-Methoxy-4-(pyrrolidin-2-yl)-1H-pyrazole: Lacks one of the methyl groups.

Uniqueness

The presence of both the methoxy group and the pyrrolidinyl group in 5-methoxy-1,3-dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazole may confer unique chemical and biological properties compared to similar compounds. These structural features could influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

5-methoxy-1,3-dimethyl-4-pyrrolidin-2-ylpyrazole

InChI

InChI=1S/C10H17N3O/c1-7-9(8-5-4-6-11-8)10(14-3)13(2)12-7/h8,11H,4-6H2,1-3H3

InChI Key

XHUZPCKEYUSPPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2CCCN2)OC)C

Origin of Product

United States

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